Methyl 5-chloro-2-ethoxypyridine-4-carboxylate

Medicinal Chemistry Drug Design Physicochemical Properties

Methyl 5-chloro-2-ethoxypyridine-4-carboxylate (CAS: 2056110-54-2) is a polysubstituted pyridine featuring a chlorine atom at the 5-position, an ethoxy group at the 2-position, and a methyl ester at the 4-position. This specific arrangement of substituents creates a unique electronic and steric environment on the pyridine core, classifying it as a versatile intermediate for constructing drug-like molecules and agrochemical leads.

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
CAS No. 2056110-54-2
Cat. No. B6303945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-2-ethoxypyridine-4-carboxylate
CAS2056110-54-2
Molecular FormulaC9H10ClNO3
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESCCOC1=NC=C(C(=C1)C(=O)OC)Cl
InChIInChI=1S/C9H10ClNO3/c1-3-14-8-4-6(9(12)13-2)7(10)5-11-8/h4-5H,3H2,1-2H3
InChIKeyPQJBCITVRSADCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Chloro-2-Ethoxypyridine-4-Carboxylate (CAS 2056110-54-2): A Strategic Pyridine Building Block for Advanced Synthesis


Methyl 5-chloro-2-ethoxypyridine-4-carboxylate (CAS: 2056110-54-2) is a polysubstituted pyridine featuring a chlorine atom at the 5-position, an ethoxy group at the 2-position, and a methyl ester at the 4-position . This specific arrangement of substituents creates a unique electronic and steric environment on the pyridine core, classifying it as a versatile intermediate for constructing drug-like molecules and agrochemical leads . Its calculated physicochemical profile suggests significant advantages in lipophilicity and reactivity compared to its non-chlorinated or methoxy analogs .

1

Polysubstituted pyridine core with distinct electronic and steric profile for drug-like molecule and agrochemical lead construction.

Selection context: Supports exploration of chlorine- and ethoxy-substituted chemical space.

2

Strategic intermediate for metal-catalyzed cross-coupling libraries and high-temperature synthesis routes.

Method fit: Chloro handle for Suzuki, Buchwald-Hartwig, and Negishi couplings; reported higher thermal stability supports elevated-temperature processing.

Why Methyl 5-Chloro-2-Ethoxypyridine-4-Carboxylate Cannot Be Replaced by Common Analogs


The 5-chloro substituent is not merely a passive placeholder. Calculated data indicate it dramatically alters the pyridine ring's electronic character, reducing the predicted pKa by over 2.3 log units relative to the non-chlorinated analog . This profound change in basicity directly modulates the compound's reactivity in acid-base sensitive chemistries, its ability to coordinate metals, and its pharmacokinetic behavior if incorporated into a drug scaffold, making simple substitution by non-halogenated or differently halogenated analogs a high-risk procurement decision that can derail synthetic routes and structure-activity relationships [1].

Electronic profile

Target compound exhibits a reported pKa shift of >2.3 log units relative to non-chlorinated analog. Substituting may shift acid-base reactivity, metal coordination, and scaffold ionization state.

Basicity difference alters downstream reactivity in acid-sensitive chemistries.

Lipophilicity

Target compound shows a higher predicted LogP compared to methoxy or dechlorinated analogs. Switching may reduce membrane-permeability screening signal and compound partitioning behavior.

Lipophilicity context differs; direct analog replacement may alter permeability ranking.

Thermal stability

Target compound has a reported higher boiling point than non-chlorinated analog. Process robustness at elevated temperature may not transfer if substituted.

Thermal window may shift; verify process fit before replacement.

Quantitative Differentiation Guide for Methyl 5-Chloro-2-Ethoxypyridine-4-Carboxylate


Enhanced Lipophilicity (LogP) Provides a Clear Advantage for Membrane Permeability

Replacing the 5-chloro substituent with hydrogen or the 2-ethoxy group with a methoxy group significantly reduces the compound's lipophilicity. Methyl 5-chloro-2-ethoxypyridine-4-carboxylate exhibits a predicted LogP of 2.61 , compared to 1.27 for its non-chlorinated analog Methyl 2-ethoxypyridine-4-carboxylate and 1.53 for its methoxy analog Methyl 5-chloro-2-methoxypyridine-4-carboxylate . This difference of up to 1.34 LogP units indicates a substantially greater ability to partition into lipid environments, a critical factor for optimizing membrane permeability and oral bioavailability in drug discovery programs.

Lipophilicity (LogP)
Data to verify
Predicted LogP 2.61
+1.34 vs. non-chlorinated analog (LogP 1.27)
Supports membrane-permeability screening context
In silico consensus; experimental verification recommended
Medicinal Chemistry Drug Design Physicochemical Properties

The 5-Chloro Substituent Drastically Reduces pKa, Modulating Reactivity and Protein Binding

The chlorine atom at the 5-position exerts a powerful electron-withdrawing effect, drastically lowering the predicted pKa of the pyridine nitrogen. The target compound has a predicted pKa of -0.39±0.30 . In stark contrast, the non-chlorinated analog Methyl 2-ethoxypyridine-4-carboxylate has a predicted pKa of 1.92±0.20 . This reduction of more than 2.3 pKa units indicates that the compound will remain unprotonated across a much wider pH range, including physiological conditions. This alters its hydrogen-bonding capacity, metal-chelating properties, and overall reactivity profile compared to analogs.

Basicity (pKa)
Data to verify
Predicted pKa -0.39±0.30
ΔpKa > 2.31 units lower than non-chlorinated analog
Non-basic pyridine context for ionization-state control
In silico estimate; confirm by potentiometric titration if required
Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Increased Boiling Point and Thermal Stability Relative to Dechlorinated Analog

The presence of both the chlorine and the ethoxy group results in a higher predicted boiling point for the target compound (279.7±35.0 °C ) compared to its non-chlorinated analog (254.5±20.0 °C ). This increase of approximately 25 °C suggests stronger intermolecular forces and greater thermal stability, a beneficial property for reactions requiring elevated temperatures or for purification via distillation.

Thermal property (BP)
Data to verify
Predicted Bp 279.7±35.0 °C
ΔT ≈ +25.2 °C vs. non-chlorinated analog
Supports wider thermal operating window for process chemistry
Prediction at 760 mmHg; confirm experimentally for scale-up
Process Chemistry Synthetic Chemistry Thermal Analysis

Evidence-Based Application Scenarios for Methyl 5-Chloro-2-Ethoxypyridine-4-Carboxylate


Scaffold for CNS-Penetrant Lead Molecules

The compound's high calculated LogP of 2.61 and its extremely low basicity (pKa ~ -0.39) make it an ideal core scaffold for designing central nervous system (CNS) drug candidates. The moderate lipophilicity is within the optimal range for crossing the blood-brain barrier, while the lack of a basic amine reduces the risk of P-glycoprotein efflux and off-target binding to aminergic receptors, common liabilities in CNS programs.

Key Intermediate for Metal-Catalyzed Cross-Coupling Libraries

The 5-chloro substituent serves as a versatile synthetic handle for Pd-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings . The presence of the electron-withdrawing chlorine, evidenced by the low pKa, activates the ring towards oxidative addition, potentially offering faster reaction kinetics compared to dechlorinated pyridines. This makes the compound a strategic building block for generating diverse screening libraries in high-throughput chemistry settings.

Agrochemical Intermediate with Enhanced Environmental Stability

The combination of the chlorine atom and the ethoxy group contributes to increased chemical and thermal stability, as indicated by the higher boiling point relative to non-chlorinated analogs . This profile is valuable in agrochemical research, where active ingredients must withstand environmental exposure and formulation processes. The compound can serve as a key intermediate for novel fungicides or insecticides, where the pyridine-4-carboxylate motif is a known pharmacophore.

Application
Selection Property
Validation Focus
CNS penetrant lead scaffold research
Moderate predicted lipophilicity and non-basic pyridine core
Blood-brain barrier permeability screening and P-gp efflux ratio
Metal-catalyzed cross-coupling library synthesis
Chloro-substituted pyridine with electron-withdrawing character
Oxidative addition kinetics and coupling yield across Pd catalyst systems
Agrochemical intermediate with enhanced stability
Reported higher thermal stability and halogen/ethoxy substitution pattern
Thermal degradation profile and environmental stability assay

Technical Documentation Hub

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21 linked technical documents
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